5-amino-1-methyl-1H-pyrazole-4-carbonitrile

Agrochemicals Insecticide discovery Tuta absoluta

Batch-to-batch variability in generic pyrazole building blocks introduces positional isomer contaminants that derail cyclocondensation reactions in medchem programs. This compound is supplied as the single, regiospecifically N-methylated isomer at ≥98% purity (GC), resolving the ambiguity that compromises synthetic reproducibility. • Defined N1-methyl regiochemistry for predictable cyclization outcomes • 4-CN handle enables orthogonal derivatization vs. carboxamide analogs • Available in multi-kilogram quantities with consistent batch analysis

Molecular Formula C5H6N4
Molecular Weight 122.13 g/mol
CAS No. 5334-41-8
Cat. No. B016549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-methyl-1H-pyrazole-4-carbonitrile
CAS5334-41-8
Synonyms5-Amino-1-methyl-1H-pyrazole-4-carbonitrile;  NSC 102022;  NSC 1412;  5-Amino-1-methyl-1H-pyrazole-4-carbonitrile;  5-Amino-1-methyl-4-cyanopyrazole; 
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C#N)N
InChIInChI=1S/C5H6N4/c1-9-5(7)4(2-6)3-8-9/h3H,7H2,1H3
InChIKeyMZFBWODPTSTYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-methyl-1H-pyrazole-4-carbonitrile: Molecular Identity and Industrial Role


5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS 5334-41-8) is a densely functionalized heterocyclic building block with the molecular formula C₅H₆N₄ and a molecular weight of 122.13 g/mol [1]. The pyrazole core is substituted with a primary amino group at the 5-position, a nitrile at the 4-position, and a methyl group at N-1, creating a unique, compact scaffold with both hydrogen-bonding donor/acceptor capacity and an electron‑withdrawing cyano moiety [2]. Commercial specifications consistently report a purity of ≥98% (GC), and the compound is supplied as a crystalline solid with a melting point of 222–223 °C . It is widely recognized as a key intermediate in medicinal chemistry and agrochemical research .

Multifunctional Scaffold
Densely functionalized pyrazole core with amino, nitrile, and N-methyl groups supports diverse cyclocondensation and cross-coupling reactions.
Key Intermediate
Recognized building block for medicinal chemistry and agrochemical SAR studies; the compact scaffold facilitates rapid library synthesis.
Reliable Purity
Commercial high-purity grade (GC verified) reduces downstream purification steps and supports reproducible multistep syntheses.

5-Amino-1-methyl-1H-pyrazole-4-carbonitrile: Key Differentiators vs. Analogs


Although the aminopyrazole‑carbonitrile chemotype appears in numerous catalog compounds, substituting 5‑amino‑1‑methyl‑1H‑pyrazole‑4‑carbonitrile with a seemingly similar analog (e.g., the 1‑phenyl, 1‑unsubstituted, or 4‑carboxamide variant) is not straightforward. The precise placement of the methyl group on N‑1 modulates both electronic distribution and steric accessibility, directly influencing the outcome of cyclocondensation reactions and the pharmacokinetic properties of downstream products [1]. Furthermore, the nitrile at the 4‑position provides a distinct reactivity handle compared to the carboxamide or carboxylate analogs, enabling different synthetic trajectories [2]. The high commercial purity standard (≥98% by GC) minimizes batch‑to‑batch variability that could derail sensitive multistep syntheses .

N1-Substitution matters
Replacing the N-methyl group with phenyl, H, or other substituents alters electronic distribution and steric accessibility, potentially shifting cyclocondensation outcomes.
4-Nitrile vs. carboxamide
The nitrile provides a distinct reactivity handle; carboxamide or carboxylate analogs direct synthesis along different pathways and may not be interchangeable.
Purity grade impacts consistency
Lower-purity batches can introduce impurities that propagate in sensitive multistep sequences; consistent high-purity sourcing mitigates this risk.

5-Amino-1-methyl-1H-pyrazole-4-carbonitrile: Quantitative Comparator Evidence


Insecticidal Potency vs. Fipronil and Analogs

A head‑to‑head larval mortality assay against *Tuta absoluta* demonstrated that 5‑amino‑1‑phenyl‑1H‑pyrazole‑4‑carbonitrile achieved 75% mortality at 48 h, while the commercial insecticide fipronil (positive control) gave 100% mortality [1]. A closely related analog, 5‑amino‑1‑(2,6‑dichloro‑4‑trifluoromethyl)phenyl‑1H‑pyrazole‑4‑carbonitrile, gave 60% mortality under the same conditions [1].

Insecticidal SAR (Analog)
Head-to-head (analog data)
75% mortality (1-phenyl analog) vs. fipronil 100%
Supports scaffold optimization in agrochemical lead generation
N-methyl core serves as versatile entry point for focused library synthesis
Agrochemicals Insecticide discovery Tuta absoluta

Commercial Purity and Physical Form Benchmarks

Multiple commercial vendors report a minimum purity of 98% by GC for 5‑amino‑1‑methyl‑1H‑pyrazole‑4‑carbonitrile, with a melting point of 222–223 °C . In contrast, the 4‑carboxamide analog (5‑amino‑1‑methyl‑1H‑pyrazole‑4‑carboxamide) is offered with a similar 98% purity specification, but its higher melting point of 231–232 °C and distinct solubility profile make it less interchangeable in reactions requiring the nitrile functionality.

Purity & Physical Form
Cross-study comparable
≥98% GC; mp 222–223 °C vs. carboxamide analog mp 231–232 °C
Nitrile functionality supports distinct reactivity and reliable procurement
Consistent specification eliminates need for in-house re-purification
Chemical sourcing Analytical quality control Organic synthesis

Lipophilicity and Hydrogen-Bonding Profile

Computed XLogP3 for 5‑amino‑1‑methyl‑1H‑pyrazole‑4‑carbonitrile is 0.2 [1]. The N‑unsubstituted analog (5‑amino‑1H‑pyrazole‑4‑carbonitrile) has a computed XLogP3 of –0.1 [2]. The 0.3‑unit increase in lipophilicity conferred by the N‑methyl group can enhance passive membrane permeability while maintaining one hydrogen‑bond donor and three hydrogen‑bond acceptors.

Lipophilicity Profile
Computed property
XLogP3 0.2 vs. –0.1 for N-unsubstituted analog
Modest lipophilicity increase may aid membrane permeability
Balances solubility and permeability without excessive lipophilicity
ADME prediction Medicinal chemistry Physicochemical profiling

5-Amino-1-methyl-1H-pyrazole-4-carbonitrile: High-Value Application Scenarios


Agrochemical Lead Generation and SAR Studies

The insecticidal data presented in Section 3 [1] show that pyrazole‑4‑carbonitriles bearing a 5‑amino group can achieve up to 75% mortality against *Tuta absoluta* larvae. Because 5‑amino‑1‑methyl‑1H‑pyrazole‑4‑carbonitrile provides a synthetically flexible N‑methyl core, it serves as a versatile starting point for generating focused libraries of 1‑aryl‑5‑amino‑pyrazole‑4‑carbonitriles. Researchers can use this scaffold to systematically explore the effect of the N‑aryl substituent on insecticidal potency, potentially identifying leads with efficacy approaching that of fipronil but with simplified structures [1].

Medicinal Chemistry with Balanced Lipophilicity

The computed XLogP3 of 0.2 [2] indicates a favorable balance between aqueous solubility and passive membrane permeability, a key parameter in early‑stage drug discovery. When compared to the N‑unsubstituted analog (XLogP3 –0.1) [2], the N‑methyl compound offers improved predicted permeability without the excessive lipophilicity that can lead to promiscuous binding or metabolic instability. This makes it a rational choice for building screening libraries targeting intracellular enzymes or receptors where moderate lipophilicity is desired.

Reproducible Multistep Organic Synthesis

The consistent commercial specification of ≥98% purity by GC and availability in multi‑kilogram quantities mitigate the risk of batch‑to‑batch variability. This is especially critical when the compound is employed as an early‑stage intermediate in a long synthetic sequence; impurities can propagate and amplify downstream, leading to failed reactions or contaminated final products. Procurement of this specific nitrile, rather than a less rigorously characterized analog, directly supports reproducibility and scale‑up efforts.

Application
Selection Property
Validation Focus
Agrochemical lead generation
N-methyl scaffold for focused library synthesis
Insecticidal SAR against Tuta absoluta (analog data)
Medicinal chemistry hits
Computed lipophilicity balance
Membrane permeability and solubility screening
Reproducible multistep synthesis
High-purity commercial specification
Batch-to-batch consistency and scale-up validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.